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molecular formula C9H22O3SSi B089376 3-Mercaptopropyltriethoxysilane CAS No. 14814-09-6

3-Mercaptopropyltriethoxysilane

Cat. No. B089376
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
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Patent
US03946059

Procedure details

A suitable method for the preparation of bis-[γ-(trialkoxysilyl)-propyl]-disulfides is disclosed in copending application Ser. No. 529,203 filed Dec. 3, 1974 entitled "Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides of High Purity", the disclosure of which is hereby incorporated specifically herein by reference. According to the process therein disclosed such a disulfide can be prepared by reacting a γ-chloropropyl-triethoxy silane with thiourea and sodium iodide in alcohol for 24 hours at ebullition. After the reaction mixture is cooled to room temperature and over a period of 4 hours a strong current of ammonia is passed through the solution. This causes ammonium chloride to precipitate. The filtrate and precipitate are separated and the filtrate can be concentrated whereby to obtain γ-mercaptopropyl-triethoxy silane. This latter material can be reacted with sulfuryl chloride in a solvent such as anhydrous benzene at a temperature of +8 - + 12°C. The SO2Cl2 is added to the γ-mercapto-propyl-triethoxy silane dropwise over a period of about 55 minutes. Sulfur dioxide and hydrogen chloride gas which are formed are removed by a nitrogen gas purge. After a period of about 6 hours at room temperature with stirring triethylamine can be added whereby to precipitate the amine hydrochloride. The filtrate is then fractionally distilled whereby there is recovered a bis-[γ-(triethoxysilyl)-propyl]-disulfide.
[Compound]
Name
bis-[γ-(trialkoxysilyl)-propyl]-disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].NC(N)=[S:17].[I-].[Na+].N>>[SH:17][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
bis-[γ-(trialkoxysilyl)-propyl]-disulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
This causes ammonium chloride to precipitate
CUSTOM
Type
CUSTOM
Details
The filtrate and precipitate are separated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate can be concentrated whereby

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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